Fazarabine vs. Cytarabine: Superior Cytotoxicity Against Molt-4 T-Lymphoblastic Leukemia Cells
In direct comparative in vitro experiments using Molt-4 human T-lymphoblastic leukemia cells, fazarabine (ara-5-aza-Cyd) demonstrated greater cytotoxic potency than cytarabine (Ara-C) at equivalent exposure durations [1]. The clonogenic survival assay showed that a 10-fold lower concentration of fazarabine produced comparable cell kill at the 50% survival threshold, while the differential narrowed at the 98% kill threshold, indicating a distinct concentration-response profile [1].
| Evidence Dimension | Cytotoxicity (Clonogenic survival reduction after 24-hour exposure) |
|---|---|
| Target Compound Data | 50% reduction at 10⁻⁷ M (0.1 µM); 98% reduction at 10⁻⁶ M (1 µM) |
| Comparator Or Baseline | Cytarabine (Ara-C): 50% reduction at 3 × 10⁻⁸ M (0.03 µM); 98% reduction at 10⁻⁶ M (1 µM) |
| Quantified Difference | At 50% survival, fazarabine required 3.3-fold higher concentration (10⁻⁷ M vs 3×10⁻⁸ M); at 98% survival, both required 10⁻⁶ M; fazarabine showed a steeper concentration-response curve between these thresholds |
| Conditions | Molt-4 human T-lymphoblastic leukemia cell line; 24-hour drug exposure; clonogenic survival assay |
Why This Matters
The distinct concentration-response profile and retained activity at higher thresholds informs dose selection and distinguishes fazarabine from Ara-C in experimental leukemia models, particularly where achieving a steep cytotoxic gradient is critical.
- [1] Townsend A, Leclerc JM, Dutschman G, Cooney D, Cheng YC. Metabolism of 1-beta-D-arabinofuranosyl-5-azacytosine and incorporation into DNA of human T-lymphoblastic cells (Molt-4). Cancer Res. 1985;45(8):3522-3526. PMID: 241 96. View Source
